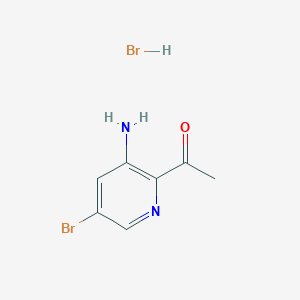
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C7H8Br2N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position and a bromine atom at the 5-position of the pyridine ring, along with an ethanone group. This compound is typically used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide involves several stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents like acetic acid or dichloromethane .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups on the pyridine ring allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide can be compared with other similar compounds, such as:
1-(2-Amino-5-bromopyridin-3-yl)ethanone: This compound has the amino and bromine groups at different positions on the pyridine ring, which can affect its reactivity and binding properties.
1-(3-Bromopyridin-2-yl)ethanone: Lacks the amino group, which can significantly alter its chemical and biological properties.
1-(4-Bromopyridin-2-yl)ethanone:
The unique positioning of the amino and bromine groups in this compound makes it particularly useful in specific research applications, especially in the study of enzyme inhibition and receptor binding.
Properties
Molecular Formula |
C7H8Br2N2O |
|---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H7BrN2O.BrH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H |
InChI Key |
SYIZIILAFRXSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


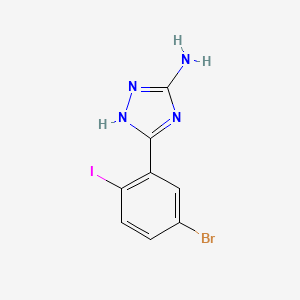
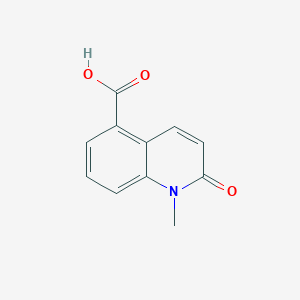
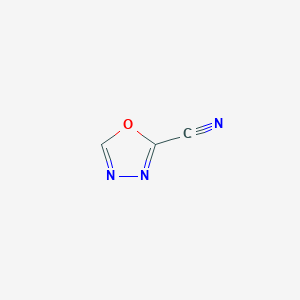
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
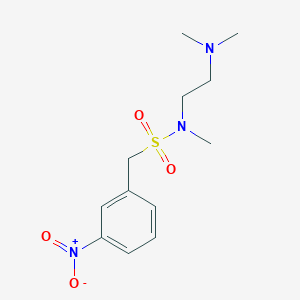
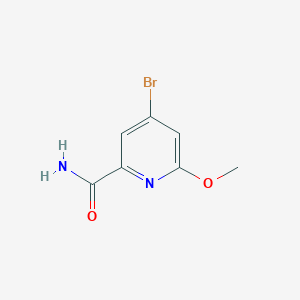
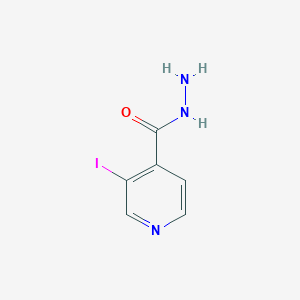

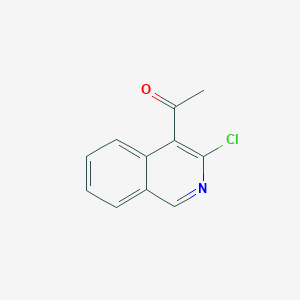
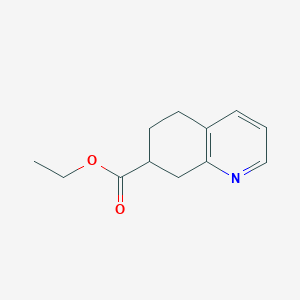
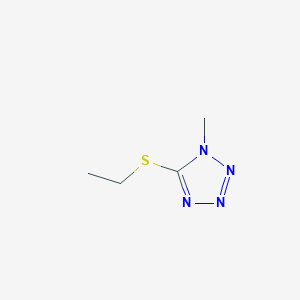
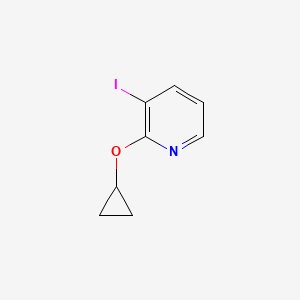
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

